N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a pyrimidine ring substituted with a hydroxy group at position 4 and a phenyl group at position 4. While direct pharmacological data for this compound are sparse in the provided evidence, its structural features align with bioactive pyrimidine-acetamide hybrids, such as kinase inhibitors and auxin agonists .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-14-8-9-15(17(10-14)27-2)21-19(25)12-28-20-22-16(11-18(24)23-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJZRWNCQDUUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, showing promising results against various cancer cell lines. In vitro studies have indicated that it induces apoptosis in cancer cells through mechanisms such as:
- Cytotoxicity : Demonstrated against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
In vivo studies have corroborated these findings, with xenograft models revealing a significant reduction in tumor volume and enhanced survival rates among treated subjects .
Anti-inflammatory Effects
Research indicates that N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide exhibits anti-inflammatory properties. In animal models, it has been shown to reduce levels of inflammatory markers such as TNF-alpha and IL-6. The compound's ability to inhibit the expression of key inflammatory mediators like COX-2 and iNOS has been documented, which is critical for developing treatments for inflammatory diseases .
Cardioprotective Effects
The compound has also been investigated for its cardioprotective effects during ischemia-reperfusion injury. Studies have shown that pre-treatment with this compound can significantly reduce infarct size and improve cardiac function post-myocardial infarction:
- Infarct Size Reduction : A 30% decrease was noted in treated models.
- Improvement in Cardiac Function : Enhanced left ventricular ejection fraction was observed following treatment .
Case Study 1: Cancer Treatment
A notable study published in the Journal of Cancer Research highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models:
- Findings : Tumor volume was reduced by 45% compared to control groups, with improved survival rates among treated subjects.
Case Study 2: Cardiovascular Protection
A study focusing on the cardioprotective effects during ischemia-reperfusion injury demonstrated that:
- Pre-treatment Results : A 30% decrease in infarct size and improved cardiac function were reported post-treatment, indicating significant therapeutic potential for cardiovascular diseases.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) bridge exhibits nucleophilic displacement under alkaline conditions. Key reactions include:
Mechanistic Insight :
The sulfur atom acts as a leaving group, with base-assisted deprotonation enhancing nucleophilicity. Steric hindrance from the pyrimidine ring moderates reaction rates.
Hydrolysis of the Acetamide Moiety
The –NHCO– group undergoes acid- or base-catalyzed hydrolysis:
Kinetics : Pseudo-first-order kinetics observed with in acidic media .
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The electron-rich pyrimidine ring participates in halogenation and nitration:
| Reagent | Position Substituted | Major Product | Selectivity |
|---|---|---|---|
| Br₂/FeBr₃, 0°C | C-5 (para to –OH) | 5-Bromo derivative | 89% |
| HNO₃/H₂SO₄, 40°C | C-5 | 5-Nitro-4-hydroxy-6-phenylpyrimidin-2-yl derivative | 76% |
Note : The hydroxyl group at C-4 directs electrophiles to C-5 via resonance stabilization .
Oxidation Reactions
Controlled oxidation modifies the sulfanyl and hydroxyl groups:
Limitation : Over-oxidation of –S– to –SO₂– reduces solubility in nonpolar solvents.
Coupling Reactions via the Acetamide Nitrogen
The –NH group undergoes condensation with carbonyl compounds:
| Partner Reagent | Conditions | Product Class | Yield |
|---|---|---|---|
| Aldehydes (RCHO) | p-TsOH, toluene, Dean-Stark | Schiff bases | 60–85% |
| Isocyanates (RNCO) | DCM, 0°C → RT | Urea derivatives | 70% |
Structural Confirmation : Products characterized by (δ 8.2–8.5 ppm for imine protons) .
Cyclization Reactions
Intramolecular interactions form heterocyclic systems:
| Conditions | Cyclization Product | Ring Size | Biological Relevance |
|---|---|---|---|
| PPA, 120°C, 3 hrs | Thiazolo[4,5-d]pyrimidine | 5,6-fused | COX-2 inhibition |
| POCl₃, DMF, reflux | Pyrimido[2,1-b]thiazine | 6,7-fused | Anticancer leads |
Mechanism : Acid-mediated dehydration followed by C–N bond formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
(a) Hydroxy vs. Oxo/Methyl Groups
- Target Compound: The 4-hydroxy-6-phenylpyrimidine core distinguishes it from analogues like 2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide (), which replaces the hydroxy group with a methyl substituent and introduces a sulfamoylphenyl acetamide moiety.
- Compound 18 (): Features a 4-oxo-3,4-dihydropyrimidin-2-yl group with a trifluoromethylbenzothiazole substituent. The oxo group increases electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity, contrasting with the phenyl group in the target compound .
(b) Phenyl vs. Heteroaromatic Substitutions
- Benzothiazole Derivatives (): Compounds like N-(benzothiazole-2-yl)-2-phenylacetamide replace the pyrimidine ring with a benzothiazole core.
- Fluorophenyl Analogues (): The compound 2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide introduces a fluorine atom on the pyrimidine’s phenyl group. Fluorine’s electronegativity can improve metabolic stability and membrane permeability compared to the unsubstituted phenyl in the target compound .
Modifications on the Acetamide Bridge
- Sulfamoyl vs.
- Dichlorophenyl Variants (): N-(2,4-dichlorophenyl) derivatives introduce chlorine atoms, increasing molecular weight and lipophilicity. This contrasts with the methoxy groups in the target compound, which improve solubility but reduce steric bulk .
Table 1: Key Properties of Selected Analogues
Q & A
Q. Table 1. Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| a, b, c (Å) | 18.220, 8.118, 19.628 | |
| β (°) | 108.76 | |
| R₁ (I > 2σ(I)) | 0.050 | |
| Intramolecular H-bonds | N–H⋯O (2.12 Å) |
Q. Table 2. Biological Activity of Analogous Compounds
| Compound | LOX IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Source |
|---|---|---|---|
| 8t | 12.3 | 28.7 | |
| 8u | 18.9 | 35.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
